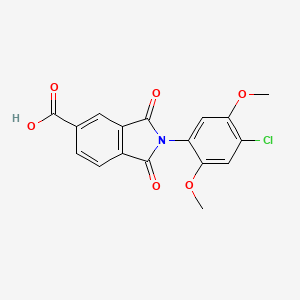![molecular formula C14H15N3O2S2 B5835059 N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have several interesting properties that make it a promising candidate for use in various fields.
作用机制
The mechanism of action of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have several biochemical and physiological effects. Some of these effects include:
1. Anti-cancer activity: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective activity: This compound has been shown to protect neurons from oxidative stress and inflammation.
3. Cardioprotective activity: This compound has been shown to protect the heart from ischemia-reperfusion injury and reduce the risk of myocardial infarction.
实验室实验的优点和局限性
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: The synthesis method for this compound yields high purity of the desired product.
2. Multiple applications: This compound has been studied for its potential applications in various fields.
3. Promising properties: This compound has been found to have several interesting properties that make it a promising candidate for use in scientific research.
Some of the limitations include:
1. Limited information: The mechanism of action of this compound is not fully understood.
2. Limited availability: This compound may not be readily available in some labs.
3. Limited toxicity information: The toxicity of this compound has not been well studied.
未来方向
There are several future directions for the study of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide. Some of these include:
1. Development of anti-cancer drugs: This compound has been suggested as a potential candidate for the development of anti-cancer drugs.
2. Development of drugs for neurological disorders: This compound has been suggested as a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Development of drugs for cardiovascular diseases: This compound has been suggested as a potential candidate for the development of drugs for the treatment of cardiovascular diseases.
4. Further study of the mechanism of action: More research is needed to fully understand the mechanism of action of this compound.
5. Toxicity studies: More studies are needed to determine the toxicity of this compound.
合成方法
The synthesis of N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromoacetone followed by reaction with 3-phenylpropanoic acid. The final product is obtained after purification by column chromatography. This method has been reported to yield high purity and high yield of the desired product.
科学研究应用
N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been studied for its potential applications in scientific research. It has been found to have several interesting properties that make it a promising candidate for use in various fields. Some of the areas where this compound has been studied include:
1. Cancer Research: N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been suggested as a potential candidate for the development of anti-cancer drugs.
2. Neurological Disorders: N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation. This compound has been suggested as a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Cardiovascular Diseases: N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has been found to have cardioprotective properties. It has been shown to protect the heart from ischemia-reperfusion injury and reduce the risk of myocardial infarction. This compound has been suggested as a potential candidate for the development of drugs for the treatment of cardiovascular diseases.
属性
IUPAC Name |
N-[5-(2-oxopropylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10(18)9-20-14-17-16-13(21-14)15-12(19)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXABDQSDEHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5834988.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)

![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B5835021.png)

![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)

![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5835055.png)
![N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5835061.png)
![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)
